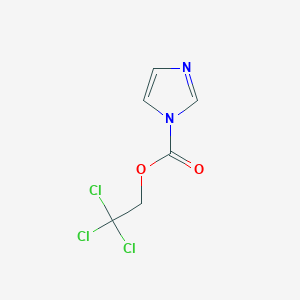

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Übersicht

Beschreibung

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H5Cl3N2O2 and a molecular weight of 243.48 g/mol . It is known for its unique structure, which includes an imidazole ring and a trichloroethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 1H-imidazole-1-carboxylic acid and 2,2,2-trichloroethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 2,2,2-trichloroethyl 1H-imidazole-1-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their potential in treating infections caused by resistant bacterial strains. The mechanism often involves the inhibition of bacterial enzymes critical for survival .

Neuroprotective Effects

Studies have suggested that imidazole derivatives can possess neuroprotective effects. Compounds similar to this compound have been explored for their ability to mitigate neuronal cell death in conditions such as stroke and neurodegenerative diseases . These findings are crucial for developing therapeutic strategies against cognitive decline.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a versatile reagent in organic synthesis. It is utilized for the synthesis of various heterocyclic compounds through nucleophilic substitution reactions and cyclization processes . The compound's structure allows it to participate in multiple reaction pathways, enhancing its utility in synthetic organic chemistry.

Synthesis of Thioureas

Recent studies have reported the successful synthesis of thioureas using this compound as a precursor. These thioureas are important due to their biological activities and potential applications in pharmaceuticals . The yields reported for these reactions range from 87% to 91%, showcasing the efficiency of this compound as a synthetic building block.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Research indicates that imidazole derivatives can act as effective fungicides and insecticides. Their mode of action typically involves disrupting metabolic pathways in target organisms . This application is particularly relevant in the development of environmentally friendly pesticides that minimize harm to non-target species.

Case Studies

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate include:

- 1H-Imidazole-1-carboxylic acid, 2,2,2-trichloroethyl ester

- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole

These compounds share structural similarities but may differ in their reactivity and applications.

Biologische Aktivität

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (TCEIC) is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TCEIC features a trichloroethyl group attached to an imidazole ring with a carboxylate functional group. This unique structure allows it to participate in various chemical reactions, influencing its biological activity. The trichloroethyl moiety acts as an electrophile, which can interact with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or protein modification.

The biological activity of TCEIC is primarily attributed to its interaction with enzymes and proteins. The imidazole ring is known for its ability to coordinate with metal ions and participate in proton transfer reactions, which can modulate enzyme activity. Additionally, the trichloroethyl group may enhance the compound's reactivity towards nucleophiles, facilitating its role as an inhibitor in various biochemical pathways.

Biological Activity Overview

TCEIC has been studied for several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological implications of TCEIC:

- Antifungal Activity : A study reported that compounds similar to TCEIC demonstrated significant activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 1.5 µg/mL. This suggests that TCEIC may also possess antifungal properties worth exploring further .

- Enzyme Interaction Studies : Interaction studies involving TCEIC have focused on its binding affinity with various enzymes. Preliminary findings indicate that it may interact with specific targets, leading to inhibitory effects that could be harnessed for therapeutic purposes.

- Synthesis and Evaluation : Research has shown that TCEIC can be synthesized through various methods, highlighting its versatility as a synthetic building block in medicinal chemistry. Its derivatives have been evaluated for their biological activities, reinforcing the need for further investigation into TCEIC itself .

Comparative Analysis of Similar Compounds

To understand the potential of TCEIC better, it is essential to compare it with structurally similar compounds known for their biological activities.

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2,5-Dimethylimidazole | Antifungal | 0.8 - 1.5 |

| Imidazole derivatives | Antibacterial and antiproliferative | Varies widely |

| 4-Imidazole derivatives | Antiviral and enzyme inhibition | Low micromolar |

Eigenschaften

IUPAC Name |

2,2,2-trichloroethyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFFJOICMDOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513679 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-50-7 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.